(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the 1,3-dioxaindan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-dioxaindan ring.
Formation of the enamine: The enamine moiety can be synthesized by reacting a suitable aldehyde or ketone with a secondary amine under acidic or basic conditions.
Coupling reaction: The final step involves coupling the chlorinated 1,3-dioxaindan derivative with the enamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate: Another plasticizer with similar applications.
Uniqueness
(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its combination of the 1,3-dioxaindan ring and the enamine moiety sets it apart from other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-17(2)5-3-4-13(18)16-8-10-6-11(15)14-12(7-10)19-9-20-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYIRUAZFWWDFB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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